molecular formula C23H22N2O6S B11356518 Ethyl 5-acetyl-4-methyl-2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11356518
M. Wt: 454.5 g/mol
InChI Key: BVDLFFSWQJVQPO-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzofuran, oxazole, and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with the thiophene derivative. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-ACETYL-4-METHYL-2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE stands out due to its combination of these three distinct functional groups, which can lead to unique chemical and biological properties not found in simpler compounds .

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O6S/c1-5-29-23(28)19-12(3)20(13(4)26)32-22(19)24-21(27)16-10-18(31-25-16)14-6-7-17-15(9-14)8-11(2)30-17/h6-7,9-11H,5,8H2,1-4H3,(H,24,27)

InChI Key

BVDLFFSWQJVQPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C

Origin of Product

United States

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